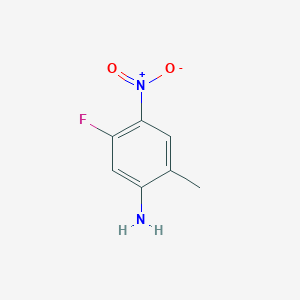

5-Fluoro-2-methyl-4-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRYLRYVZYEYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630218 | |

| Record name | 5-Fluoro-2-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633327-50-1 | |

| Record name | 5-Fluoro-2-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-methyl-4-nitroaniline (CAS 633327-50-1)

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Data

5-Fluoro-2-methyl-4-nitroaniline is a substituted nitroaniline that serves as a valuable building block in medicinal chemistry and materials science. Its structure incorporates a fluorine atom, a methyl group, and a nitro group on an aniline scaffold, offering multiple points for chemical modification.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 633327-50-1 | [1] |

| Molecular Formula | C₇H₇FN₂O₂ | [1] |

| Molecular Weight | 170.14 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 147 °C (decomposes) | [3] |

| Boiling Point | 344.4 ± 37.0 °C (Predicted) | |

| Density | 1.371 ± 0.06 g/cm³ (Predicted) | |

| Purity | Typically ≥95% | [1] |

| IUPAC Name | This compound | [1] |

| InChI | 1S/C7H7FN2O2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,9H2,1H3 | |

| InChIKey | RZRYLRYVZYEYNR-UHFFFAOYSA-N | |

| SMILES | CC1=CC(=C(C=C1N)F)--INVALID-LINK--[O-] | [1] |

Safety Information

This compound is classified as a hazardous substance. The following table outlines its GHS hazard statements and precautionary measures.

| Category | Information | Source |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

Detailed experimental procedures for the synthesis and purification of this compound are not explicitly available. However, a plausible synthetic route can be devised based on standard organic transformations, particularly the nitration of a corresponding fluoro-methylaniline precursor.

Proposed Synthesis of this compound

A common method for the synthesis of nitroanilines is the nitration of an appropriately substituted aniline. To ensure regioselectivity, the amino group is often protected prior to the nitration step.

Step 1: Protection of the Amino Group of 4-Fluoro-2-methylaniline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-2-methylaniline in a suitable solvent such as acetic acid.

-

Acylation: Cool the solution in an ice bath (0-5 °C). Slowly add acetic anhydride to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the N-acetylated product. Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum.

Step 2: Nitration of N-(4-fluoro-2-methylphenyl)acetamide

-

Reaction Setup: To a clean, dry round-bottom flask, add the N-(4-fluoro-2-methylphenyl)acetamide obtained from the previous step.

-

Nitrating Agent: Cool the flask in an ice-salt bath to -5 to 0 °C. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the flask while maintaining the low temperature.

-

Reaction Monitoring: Stir the reaction mixture at low temperature for 1-3 hours. Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the nitrated product. Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry.

Step 3: Deprotection to Yield this compound

-

Hydrolysis: Suspend the crude N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid).

-

Reaction: Heat the mixture to reflux for several hours until the starting material is consumed (as monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and then neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free aniline.

-

Purification: Filter the crude this compound, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[4]

Characterization Methods

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would be recorded to elucidate the chemical structure. While specific spectral data for this compound is not publicly available, related compounds' spectra can be found for comparison.[5]

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak would correspond to the molecular weight of 170.14 g/mol .[2][6]

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as N-H stretches of the amine, C-F stretch, and the symmetric and asymmetric stretches of the nitro group.[7][8]

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final compound.[9]

Visualizations

Logical Workflow for Synthesis and Characterization

References

- 1. This compound 95% | CAS: 633327-50-1 | AChemBlock [achemblock.com]

- 2. 4-Fluoro-2-methyl-5-nitroaniline | C7H7FN2O2 | CID 19035271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [oakwoodchemical.com]

- 4. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. 4-Fluoro-2-nitroaniline [webbook.nist.gov]

- 7. 5-Chloro-4-fluoro-2-nitroaniline [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. 633327-50-1|this compound|BLD Pharm [bldpharm.com]

physical and chemical properties of 5-Fluoro-2-methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Fluoro-2-methyl-4-nitroaniline (CAS No. 633327-50-1). Due to the limited availability of specific experimental data for this compound, this document consolidates information from supplier specifications and provides generalized methodologies and theoretical considerations based on structurally similar compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting areas where further experimental investigation is required.

Introduction

This compound is a substituted nitroaniline derivative. Compounds within this class are of significant interest in medicinal chemistry and materials science due to their potential as intermediates in the synthesis of more complex molecules, including pharmaceuticals and dyes. The presence of a fluorine atom, a nitro group, and a methyl group on the aniline scaffold suggests a unique combination of electronic and steric properties that can influence its reactivity and biological activity. This guide aims to provide a detailed summary of the available information on this compound.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 633327-50-1 | [1][2] |

| Molecular Formula | C₇H₇FN₂O₂ | [1] |

| Molecular Weight | 170.14 g/mol | [1] |

| Physical Form | Solid | [2] |

| Purity | ≥95% | [1][2] |

| Storage Temperature | Refrigerator | [2] |

| SMILES | CC1=CC(--INVALID-LINK--[O-])=C(F)C=C1N | [1] |

| InChI Key | RZRYLRYVZYEYNR-UHFFFAOYSA-N | [2] |

Note: Specific experimental data for melting point, boiling point, and solubility were not found in the available literature. Commercial suppliers list the compound as a solid, suggesting a melting point above room temperature.[2]

Synthesis and Purification

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations and analogous procedures for similar substituted nitroanilines.

Proposed Synthetic Pathway

A potential synthetic route could involve the nitration of a suitable precursor, such as 3-fluoro-6-methylaniline. The directing effects of the amino and fluoro groups would need to be carefully considered to achieve the desired regioselectivity.

Generalized Experimental Protocol (Hypothetical):

-

Protection of the Amine: The amino group of the starting material (e.g., 3-fluoro-6-methylaniline) would likely be protected, for instance, by acetylation with acetic anhydride, to prevent unwanted side reactions and to control the regioselectivity of the subsequent nitration step.

-

Nitration: The protected intermediate would then be subjected to nitration using a standard nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled low temperature to introduce the nitro group at the desired position.

-

Deprotection: The protecting group would then be removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the final product, this compound.

-

Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.

Note: This is a generalized and hypothetical protocol. The actual reaction conditions, including solvents, temperatures, and reaction times, would require experimental optimization.

Logical Workflow for Synthesis

Caption: Proposed synthetic workflow for this compound.

Spectral Data

Specific, experimentally determined spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Chemical suppliers may provide this information upon request.[3]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its functional groups: the aniline moiety, the nitro group, and the fluorine substituent on the aromatic ring.

-

Amino Group: The primary amine is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization. It is also a base, although its basicity is reduced by the electron-withdrawing effects of the nitro and fluoro groups.

-

Nitro Group: The nitro group is strongly electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, Sn/HCl), which would provide a route to 5-fluoro-2-methylbenzene-1,4-diamine, a potentially useful synthetic intermediate.

-

Aromatic Ring: The aromatic ring is substituted with both electron-donating (amino, methyl) and electron-withdrawing (nitro, fluoro) groups. This complex substitution pattern will influence the regioselectivity of any further aromatic substitution reactions.

Potential Applications in Research and Drug Development

While no specific applications for this compound have been documented, its structure suggests several potential areas of interest for researchers:

-

Medicinal Chemistry: As a substituted aniline, it could serve as a building block for the synthesis of kinase inhibitors, antibacterial agents, or other biologically active compounds. The fluorine atom can enhance metabolic stability and binding affinity.

-

Materials Science: Nitroanilines are known to exhibit non-linear optical (NLO) properties. The specific substitution pattern of this molecule may impart interesting NLO characteristics.

Safety Information

Safety data for this compound is provided by suppliers. The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with potential applications in various fields of research and development. However, there is a notable lack of publicly available, experimentally determined data regarding its physical properties, spectral characteristics, and specific synthetic protocols. This guide has summarized the currently available information and provided a theoretical framework for its synthesis and reactivity. Further experimental work is necessary to fully characterize this compound and unlock its potential.

References

5-Fluoro-2-methyl-4-nitroaniline molecular structure and IUPAC name

This document provides a comprehensive technical overview of 5-Fluoro-2-methyl-4-nitroaniline, a key chemical intermediate. The information is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Molecular Structure and Identification

This compound is an aromatic organic compound characterized by a benzene ring substituted with five different groups: a fluorine atom, a methyl group, a nitro group, an amino group, and a hydrogen atom.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₇FN₂O₂[1]

-

SMILES: CC1=CC(--INVALID-LINK--[O-])=C(F)C=C1N[1]

-

InChI Key: RZRYLRYVZYEYNR-UHFFFAOYSA-N

Molecular Structure:

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound. This information is critical for its handling, characterization, and application in experimental settings.

| Property | Value | Reference / Source |

| CAS Number | 633327-50-1 | Advanced ChemBlocks[1], BLD Pharm[2] |

| Molecular Weight | 170.14 g/mol | Advanced ChemBlocks[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | 147°C (with decomposition) | Oakwood Chemical |

| Purity | Typically ≥95% | Advanced ChemBlocks[1] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | BLD Pharm |

Note: Spectroscopic data such as NMR, HPLC, and LC-MS are often available from commercial suppliers upon request for specific batches.

Proposed Experimental Protocol: Synthesis

Reaction: Nitration of 3-Fluoro-6-methylaniline.

Principle: An electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from a mixture of nitric acid and sulfuric acid, attacks the electron-rich benzene ring of the aniline precursor. The amino group is a strong activating group and is para-directing.

Materials and Reagents:

-

3-Fluoro-6-methylaniline (Starting Material)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL).

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0°C and 5°C.

-

Addition of Starting Material: Slowly add 3-Fluoro-6-methylaniline (0.1 mol) dropwise to the cooled sulfuric acid while stirring vigorously. Ensure the temperature does not rise above 10°C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (0.11 mol) to concentrated sulfuric acid (20 mL), keeping the mixture cooled in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise from the dropping funnel to the solution of the starting material over 30-60 minutes. Maintain the reaction temperature strictly between 0°C and 5°C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Slowly and carefully pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker with stirring.

-

Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the crude product.

-

Isolation: Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold deionized water.

-

Extraction (Alternative to Filtration if product is oily): If a solid does not precipitate cleanly, transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 100 mL).

-

Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.

Visualization of Synthetic Workflow

The logical workflow for the proposed synthesis is depicted below. This diagram illustrates the key steps from the starting material to the final purified product.

References

A Technical Guide to the Solubility of 5-Fluoro-2-methyl-4-nitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 5-Fluoro-2-methyl-4-nitroaniline, a key intermediate in various synthetic pathways. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document provides a comprehensive framework for its experimental determination. It outlines the theoretical principles of solid-liquid equilibrium and presents a detailed, step-by-step protocol for the isothermal equilibrium method, a robust and widely accepted technique for generating accurate solubility data. Furthermore, this guide includes visual workflows to aid in experimental planning and solvent selection, empowering researchers to generate the critical data necessary for process development, optimization, and formulation in a reliable and reproducible manner.

Introduction: The Critical Role of Solubility Data

In the realms of chemical research, process development, and pharmaceutical science, understanding the solubility of a compound is of paramount importance. For a molecule such as this compound, which serves as a building block in the synthesis of more complex molecules, solubility data is the cornerstone of efficient and scalable processes. Accurate solubility information is indispensable for:

-

Reaction Optimization: Selecting an appropriate solvent that can dissolve reactants to a desired concentration is fundamental for achieving optimal reaction kinetics and yield.

-

Purification and Crystallization: The design of effective crystallization processes for purification hinges on identifying solvent systems where the compound exhibits temperature-dependent solubility, allowing for high recovery of pure material.

-

Formulation Development: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or a key intermediate in various solvents is a critical factor influencing its bioavailability and the design of effective delivery systems.

-

Analytical Method Development: The preparation of standards and samples for analytical techniques such as High-Performance Liquid Chromatography (HPLC) requires knowledge of solvents that can fully dissolve the analyte.

Given the significance of this data, and the lack of published quantitative solubility information for this compound, this guide provides the necessary tools for researchers to generate this data in-house.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. While qualitative statements suggest general solubility in organic solvents, this information is insufficient for the precise requirements of process chemistry and pharmaceutical development.

Therefore, the following sections are dedicated to providing a robust experimental protocol for the determination of this data. The table below is presented as a template for researchers to populate with their experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Molar Fraction (x) |

|---|---|---|---|---|

| e.g., Methanol | e.g., 25 | |||

| e.g., Ethanol | e.g., 25 | |||

| e.g., Acetone | e.g., 25 | |||

| e.g., Ethyl Acetate | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Acetonitrile | e.g., 25 |

| ... (add other solvents and temperatures as needed) | | | | |

Experimental Protocol: Isothermal Equilibrium Method

The most reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal equilibrium (or shake-flask) method. This method involves creating a saturated solution of the compound at a constant temperature and then measuring the concentration of the solute in the solution.

Materials and Equipment

-

Solute: this compound (purity > 99%)

-

Solvents: A range of high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, acetonitrile, etc.)

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Constant temperature orbital shaker or magnetic stirrer with a water/oil bath

-

Calibrated thermometer or temperature probe

-

Glass vials with screw caps and PTFE septa

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or another suitable analytical instrument for quantification.

-

Experimental Procedure

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved and that solid remains in equilibrium with the solution.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium. The agitation should be vigorous enough to keep the solid suspended.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle. This step is critical to avoid aspirating solid particles during sampling.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear saturated solution) using a pre-warmed syringe to prevent precipitation of the solute. Immediately pass the solution through a syringe filter into a pre-weighed vial. The filtration step is essential to remove any undissolved microparticles.

-

Sample Preparation for Analysis: Accurately weigh the filtered sample. Dilute the sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

Analytical Quantification (Example using HPLC)

-

Method Development: Develop a stability-indicating HPLC method for the quantification of this compound. A typical method might involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a wavelength where the compound has maximum absorbance.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted samples of the saturated solutions into the HPLC system and determine their concentrations from the calibration curve.

-

Calculation of Solubility: Calculate the original concentration of the saturated solution, taking into account the dilution factor. Express the solubility in the desired units (e.g., g/100 mL, mol/L, mole fraction).

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for solubility determination and a logical approach to solvent selection based on the obtained data.

Caption: Experimental workflow for determining the solubility of this compound.

5-Fluoro-2-methyl-4-nitroaniline safety data sheet and handling precautions

Technical Guide on the Safe Handling of 5-Fluoro-2-methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide compiled from available safety data and general laboratory handling principles. No single, comprehensive Safety Data Sheet (SDS) was available for this compound at the time of writing. The information herein is intended to supplement, not replace, a formal risk assessment and the user's institutional safety procedures.

Chemical Identification and Properties

This section provides key identifiers and physical data for this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| Chemical Name | This compound[1] |

| CAS Number | 633327-50-1[1][2] |

| Molecular Formula | C₇H₇FN₂O₂[1] |

| Molecular Weight | 170.14 g/mol [1][3] |

| IUPAC Name | 5-fluoro-2-methyl-4-nitrophenylamine |

| InChI Key | RZRYLRYVZYEYNR-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical Form | Solid |

| Purity | 95%[1] |

| Storage Temperature | Refrigerator |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

Table 3: GHS Hazard Classification

| Hazard Class | Hazard Code | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed[3] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[3] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[3] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation[3] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the referenced safety documents. Safety data sheets and chemical database entries typically summarize the results of such studies (e.g., hazard statements) rather than providing the full experimental methodologies.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

4.1. Engineering Controls All work with this compound in solid (powder) form must be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box to minimize the risk of inhalation.[4] If weighing the powder, the balance should be located inside an exhausted enclosure.[5] Local exhaust ventilation should be sufficient to prevent airborne dust generation.[6]

4.2. Personal Protective Equipment (PPE) A comprehensive PPE regimen is required for handling this chemical. The following diagram outlines the selection logic.

4.3. Handling Procedures

-

Avoid the formation of dust and aerosols.[7]

-

Do not breathe dust, fumes, or vapors.[7]

-

Avoid contact with skin and eyes.[7]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][8]

-

Designate a specific area for handling this compound and line the work surface with absorbent, disposable bench paper.[5]

-

Keep the container tightly closed when not in use.

4.4. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[7]

-

Store locked up.[7]

-

The recommended storage condition is in a refrigerator.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

5.1. First Aid Measures

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]

-

If on Skin: Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[7]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7]

5.2. Accidental Release Measures (Spill Response) In the event of a spill, follow a structured response workflow to ensure safety and proper containment.

Disposal Considerations

Dispose of waste material, including contaminated PPE and cleanup supplies, in accordance with all applicable federal, state, and local environmental regulations.[7] The material should be collected in a sealed, properly labeled container for hazardous waste pickup. Do not dispose of down the drain or in general trash.

References

- 1. This compound 95% | CAS: 633327-50-1 | AChemBlock [achemblock.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-Fluoro-2-methyl-5-nitroaniline | C7H7FN2O2 | CID 19035271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. safety.duke.edu [safety.duke.edu]

- 5. safety.duke.edu [safety.duke.edu]

- 6. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]

- 7. fishersci.com [fishersci.com]

- 8. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]

Spectroscopic Profile of 5-Fluoro-2-methyl-4-nitroaniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methyl-4-nitroaniline is an aromatic amine derivative with potential applications in medicinal chemistry and materials science. Its structural features, including a fluorinated and nitrated benzene ring, make it a valuable building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings. This technical guide provides a summary of available spectroscopic data and outlines the general experimental protocols for acquiring such data.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| ¹H NMR (Proton NMR) | |

| Solvent | CDCl₃ or DMSO-d₆ |

| Frequency | 400 MHz |

| Chemical Shift (δ) ppm | Multiplicity |

| ~7.5 - 8.0 | s (singlet) |

| ~6.8 - 7.2 | d (doublet) |

| ~4.0 - 5.0 | br s (broad singlet) |

| ~2.2 - 2.5 | s (singlet) |

| ¹³C NMR (Carbon-13 NMR) | |

| Solvent | CDCl₃ or DMSO-d₆ |

| Frequency | 100 MHz |

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 160 (d, JC-F ≈ 240-250 Hz) | C-F |

| ~145 - 150 | C-NO₂ |

| ~135 - 140 | C-NH₂ |

| ~120 - 130 (d, JC-F ≈ 20-30 Hz) | C-C-F (ortho) |

| ~115 - 125 (d, JC-F ≈ 5-10 Hz) | C-C-C-F (meta) |

| ~110 - 120 | Aromatic CH |

| ~15 - 20 | -CH₃ |

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3300 - 3500 | Medium-Strong | N-H stretch (amine) |

| 1590 - 1620 | Strong | N-H bend (amine) |

| 1500 - 1550 | Strong | Asymmetric NO₂ stretch |

| 1330 - 1370 | Strong | Symmetric NO₂ stretch |

| 1200 - 1300 | Strong | C-N stretch (aromatic amine) |

| 1000 - 1200 | Strong | C-F stretch |

| 800 - 900 | Strong | C-H out-of-plane bend (aromatic) |

Table 3: Mass Spectrometry (MS) Data (Predicted)

| Technique | Electron Ionization (EI) |

| Molecular Ion (M⁺) | m/z 170.05 |

| Key Fragmentation Ions (m/z) | 155 ([M-CH₃]⁺), 140 ([M-NO]⁺), 124 ([M-NO₂]⁺), 95, 77 |

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented above. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Probe: A broadband or inverse-detection probe.

-

Temperature: Set to a standard temperature, typically 298 K.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: An ATR accessory.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample like this compound, a direct insertion probe (DIP) is commonly used.

-

Ionization:

-

Technique: Electron Ionization (EI) is a common method for small organic molecules.

-

Energy: Use a standard electron energy of 70 eV.

-

-

Mass Analysis:

-

Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Scan Range: Set the mass-to-charge (m/z) scan range to cover the expected molecular weight and fragment ions (e.g., m/z 40-300).

-

-

Data Acquisition and Processing: The instrument's software will record the mass spectrum, displaying the relative abundance of ions at different m/z values.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Logical workflow for the spectroscopic characterization of a chemical compound.

Conclusion

While specific, experimentally verified spectroscopic data for this compound remains elusive in the public domain, this guide provides a framework for its characterization. The predicted data, based on the analysis of similar structures, offers a valuable reference for researchers. The detailed experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data, which is essential for the unambiguous identification and further application of this compound in scientific research and drug development.

Potential Research Applications of 5-Fluoro-2-methyl-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

5-Fluoro-2-methyl-4-nitroaniline is a substituted nitroaniline that holds potential as a versatile building block in medicinal chemistry and materials science. Its chemical structure, featuring a fluorine atom, a methyl group, and a nitro group on an aniline scaffold, provides multiple reaction sites and opportunities for chemical modification. These functional groups are known to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2][3][4]

| Property | Value | Reference |

| CAS Number | 633327-50-1 | [5][6] |

| Molecular Formula | C₇H₇FN₂O₂ | [5][6] |

| Molecular Weight | 170.14 g/mol | [5] |

| Physical Form | Solid | [6] |

| Purity | Typically ≥95% | [5][6] |

| IUPAC Name | This compound | [5] |

| SMILES | CC1=CC(--INVALID-LINK--[O-])=C(F)C=C1N | [5] |

| InChI Key | RZRYLRYVZYEYNR-UHFFFAOYSA-N | [6] |

| Storage Temperature | Refrigerator | [6] |

Potential Research Applications

While specific research applications for this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest significant potential in several areas of drug discovery and materials science, primarily as a chemical intermediate. Substituted nitroanilines are well-established precursors in the synthesis of a variety of heterocyclic compounds and are frequently utilized in the development of kinase inhibitors.[7][8][9][10]

Synthesis of Kinase Inhibitors

The substituted aniline scaffold is a key pharmacophore in numerous kinase inhibitors approved for therapeutic use.[7][8] The fluorine and methyl groups on this compound can modulate crucial properties such as metabolic stability, lipophilicity, and binding affinity to the target kinase.[1][2][3] This compound could serve as a valuable starting material for the synthesis of novel inhibitors targeting various kinases implicated in cancer and other diseases.

Hypothetical Signaling Pathway Involvement

Caption: Hypothetical inhibition of kinase signaling pathways.

Precursor for Heterocyclic Scaffolds

Ortho-nitroanilines are versatile starting materials for the synthesis of important nitrogen-containing heterocyclic compounds, such as benzimidazoles and quinoxalines. These scaffolds are present in a wide range of biologically active molecules.[11][12][13][14][15][16][17][18]

-

Benzimidazoles: These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

-

Quinoxalines: This class of compounds is found in various pharmaceuticals and functional materials.

Experimental Protocols (Prophetic)

The following are generalized experimental protocols for the synthesis of key heterocyclic scaffolds, adapted to utilize this compound as a potential starting material.

Synthesis of Substituted Benzimidazoles via Reductive Cyclization

This protocol describes a one-pot synthesis of a 2-substituted benzimidazole from an o-nitroaniline and an aldehyde.[11][19]

Reaction Scheme:

-

This compound + Aldehyde (R-CHO) --(Reducing Agent)--> 6-Fluoro-4-methyl-2-(R)-1H-benzo[d]imidazole

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Sodium dithionite (Na₂S₂O₄)

-

Ethanol

-

Ammonium hydroxide (5 N)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the aldehyde (1.1 equivalents) in ethanol.

-

Add sodium dithionite (3 equivalents) to the solution.

-

The reaction mixture can be heated or irradiated with microwaves to facilitate the reaction.[19]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with 5 N ammonium hydroxide.

-

The product will precipitate out of the solution.

-

Collect the solid product by filtration, wash with water, and dry under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Workflow for Benzimidazole Synthesis

Caption: Workflow for benzimidazole synthesis.

Synthesis of Substituted Quinoxalines via Reductive Annulation

This protocol outlines the synthesis of a quinoxaline derivative from an o-nitroaniline and a vicinal diol.[14][15][17]

Reaction Scheme:

-

This compound + Vicinal Diol (e.g., 1,2-ethanediol) --(Catalyst)--> 7-Fluoro-5-methylquinoxaline

Materials:

-

This compound

-

Vicinal diol (e.g., ethylene glycol)

-

Solvent (e.g., toluene or xylene)

Procedure:

-

To a reaction vessel, add this compound (1 equivalent), the vicinal diol (1.2 equivalents), and the catalyst (e.g., RuCl₂(PPh₃)₃, 2 mol%).

-

Add the solvent and heat the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Representative Spectroscopic Data (of a close structural isomer)

| Spectroscopic Data (for 4-Fluoro-2-methyl-5-nitroaniline) |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.65 (d, J=8.0 Hz, 1H), 6.85 (d, J=12.0 Hz, 1H), 5.40 (s, 2H, NH₂), 2.10 (s, 3H, CH₃). |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 154.0 (d, J=240 Hz), 140.0, 132.0, 128.0 (d, J=10 Hz), 118.0, 115.0 (d, J=25 Hz), 17.0. |

| Mass Spectrum (EI) m/z: 170 (M⁺), 140, 124, 96, 77. |

Note: The exact chemical shifts and fragmentation patterns for this compound may vary.

Conclusion

This compound is a promising chemical intermediate with significant potential for applications in drug discovery and materials science. Its utility as a precursor for the synthesis of kinase inhibitors and biologically active heterocyclic scaffolds like benzimidazoles and quinoxalines warrants further investigation. The presence of the fluoro and methyl substituents provides avenues for fine-tuning the properties of the resulting molecules. The provided prophetic experimental protocols, based on established methodologies for analogous compounds, offer a starting point for exploring the synthetic utility of this compound. Further research is needed to fully elucidate its reactivity and potential applications.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound 95% | CAS: 633327-50-1 | AChemBlock [achemblock.com]

- 6. This compound | 633327-50-1 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. Benzimidazole synthesis [organic-chemistry.org]

- 14. Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quinoxaline synthesis [organic-chemistry.org]

- 19. tandfonline.com [tandfonline.com]

- 20. 4-Fluoro-2-methyl-5-nitroaniline | C7H7FN2O2 | CID 19035271 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluoro-2-methyl-4-nitroaniline: A Key Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-fluoro-2-methyl-4-nitroaniline, a versatile building block in modern organic synthesis. Due to its unique substitution pattern, this compound offers a valuable scaffold for the development of novel pharmaceuticals, agrochemicals, and materials. This document details its chemical properties, provides a plausible multi-step synthesis with detailed experimental protocols, and explores its applications in the synthesis of bioactive molecules.

Chemical Properties and Data

This compound is a solid aromatic compound with the molecular formula C₇H₇FN₂O₂ and a molecular weight of 170.14 g/mol .[1] The presence of a fluorine atom, a methyl group, and a nitro group on the aniline core imparts distinct electronic and steric properties, making it a valuable synthon for introducing these functionalities into more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 633327-50-1 | [1] |

| Molecular Formula | C₇H₇FN₂O₂ | [1] |

| Molecular Weight | 170.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=CC(=C(C=C1N)--INVALID-LINK--[O-])F | [1] |

| Physical Form | Solid | [2] |

| Storage Temperature | Refrigerator | [2] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts (δ) / Peaks |

| ¹H NMR | Aromatic protons: ~7.5-8.0 ppm (d), ~6.5-7.0 ppm (d); NH₂ protons: broad singlet ~4.0-5.0 ppm; CH₃ protons: ~2.2 ppm (s). |

| ¹³C NMR | Aromatic carbons: ~150-160 ppm (C-F, d), ~140-150 ppm (C-NO₂), ~130-140 ppm (C-NH₂), ~110-125 ppm (other aromatic C-H and C-CH₃); CH₃ carbon: ~15-20 ppm. |

| IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~1580-1500 & ~1350-1300 (N-O stretch of NO₂), ~1250-1150 (C-F stretch). |

| Mass Spec (m/z) | Molecular ion peak at ~170.05. |

Synthesis of this compound

A robust and scalable synthesis of this compound can be envisioned through a three-step sequence starting from the commercially available 5-fluoro-2-methylaniline. This strategy involves the protection of the highly activating amino group as an acetamide, followed by regioselective nitration, and subsequent deprotection to yield the target molecule. This approach is common for the nitration of anilines to control the regioselectivity and prevent over-nitration or oxidation.[3][4]

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-(5-fluoro-2-methylphenyl)acetamide (Acetylation)

This step protects the amino group to modulate its directing effect and prevent side reactions during nitration.

-

Materials:

-

5-Fluoro-2-methylaniline

-

Acetic anhydride

-

Glacial acetic acid

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-fluoro-2-methylaniline (1.0 eq) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford N-(5-fluoro-2-methylphenyl)acetamide.

-

Step 2: Synthesis of N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide (Nitration)

The acetamido group directs the incoming nitro group primarily to the para position.

-

Materials:

-

N-(5-fluoro-2-methylphenyl)acetamide

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (or a mixture of concentrated nitric acid and sulfuric acid)

-

-

Procedure: [3]

-

In a flask immersed in an ice-salt bath, carefully add N-(5-fluoro-2-methylphenyl)acetamide (1.0 eq) to concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

Stir the mixture until all the solid has dissolved.

-

Cool the solution to 0-5 °C.

-

Slowly add a pre-cooled mixture of fuming nitric acid (1.05 eq) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry. The crude product is N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide.

-

Step 3: Synthesis of this compound (Hydrolysis)

The final step involves the removal of the acetyl protecting group to yield the target aniline.

-

Materials:

-

N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide

-

Concentrated hydrochloric acid or sulfuric acid

-

Ethanol or water

-

-

-

Suspend N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., sodium hydroxide or sodium carbonate solution) until the solution is basic.

-

The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Applications as a Building Block in Organic Synthesis

This compound is a valuable intermediate for the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds with potential biological activity. The presence of three distinct functional groups—amino, nitro, and fluoro—at specific positions on the aromatic ring allows for a range of chemical transformations.

Caption: Potential synthetic applications of this compound.

Synthesis of Substituted Benzimidazoles as Potential Kinase Inhibitors

One of the most promising applications of this compound is in the synthesis of substituted benzimidazoles. The benzimidazole scaffold is a common feature in many kinase inhibitors, which are a class of drugs that block the action of protein kinases, enzymes involved in cell signaling, growth, and division.[7] Dysregulation of kinase activity is a hallmark of many cancers.

The synthesis of benzimidazoles from this compound first requires the reduction of the nitro group to an amino group, yielding 4-fluoro-5-methylbenzene-1,2-diamine. This diamine can then undergo cyclocondensation with various reagents such as aldehydes, carboxylic acids, or their derivatives to form the benzimidazole ring system.

Potential Signaling Pathway Targeted by Derived Kinase Inhibitors:

While specific drugs derived from this exact building block are not yet prominent in publicly available literature, kinase inhibitors synthesized from similar fluorinated anilines often target pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.

Caption: A simplified PI3K/AKT/mTOR signaling pathway often targeted by kinase inhibitors.

Synthesis of Azo Dyes

The amino group of this compound can be diazotized and then coupled with electron-rich aromatic compounds (coupling components) to form azo dyes. The resulting dyes would incorporate the fluoro, methyl, and nitro substituents, which could influence their color, lightfastness, and other properties.

Agrochemical Synthesis

Fluorinated aromatic compounds are of significant interest in the agrochemical industry.[8] The presence of fluorine can enhance the biological activity and metabolic stability of pesticides and herbicides. This compound can serve as a starting material for the synthesis of novel agrochemicals through various chemical modifications of its functional groups.

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential as a building block in organic synthesis. Its utility in the preparation of bioactive molecules, particularly in the realm of kinase inhibitors for cancer therapy, makes it a compound of high interest for researchers in medicinal chemistry and drug discovery. The synthetic pathway outlined in this guide offers a practical approach to its preparation, opening avenues for the exploration of its full synthetic potential.

References

- 1. This compound 95% | CAS: 633327-50-1 | AChemBlock [achemblock.com]

- 2. This compound | 633327-50-1 [sigmaaldrich.com]

- 3. magritek.com [magritek.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-Methyl-4-nitroaniline | 99-52-5 [chemicalbook.com]

The Advent and Evolution of Fluorinated Nitroanilines: A Technical Guide for Chemical and Pharmaceutical Innovators

An in-depth exploration of the discovery, synthesis, and application of fluorinated nitroaniline compounds, offering critical insights for researchers, scientists, and professionals in drug development.

Introduction

The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. Among the myriad of fluorinated scaffolds, fluorinated nitroanilines have emerged as a class of compounds with significant synthetic versatility and a profound impact on the development of targeted therapeutics and advanced materials. This technical guide provides a comprehensive overview of the discovery and history of these compounds, detailed experimental protocols for their synthesis, a summary of their physicochemical properties, and an exploration of their role in modulating key biological signaling pathways.

Historical Context: A Tale of Two Functional Groups

The history of fluorinated nitroanilines is intrinsically linked to the broader development of organofluorine chemistry and the chemistry of aromatic nitro compounds. While pinpointing the exact first synthesis of a fluorinated nitroaniline is challenging, its emergence can be traced to the advancements in aromatic fluorination and nitration techniques in the late 19th and early 20th centuries.

The groundbreaking work on the preparation of fluoroaromatic compounds, such as the Balz-Schiemann reaction discovered in 1927, provided a viable method for introducing fluorine onto an aromatic ring.[1] Concurrently, the nitration of aromatic compounds was a well-established industrial process. The combination of these technologies paved the way for the synthesis of molecules bearing both a fluorine atom and a nitro group. Early attempts at direct fluorination were often fraught with challenges due to the high reactivity of elemental fluorine.[1] However, the development of milder fluorinating agents and a deeper understanding of reaction mechanisms allowed for more controlled syntheses.

The initial interest in fluorinated nitroanilines was primarily as intermediates for the synthesis of dyes and pigments. However, their true potential began to be realized with the burgeoning field of medicinal chemistry in the mid-20th century. The unique properties conferred by the fluorine atom—such as increased metabolic stability, enhanced lipophilicity, and altered electronic character—made these compounds attractive building blocks for the design of novel therapeutic agents.[2][3]

Physicochemical Properties of Fluorinated Nitroaniline Isomers

The position of the fluorine and nitro groups on the aniline ring significantly influences the physicochemical properties of the resulting isomer. These properties, in turn, dictate the compound's reactivity, solubility, and biological activity. A summary of key quantitative data for common fluorinated nitroaniline isomers is presented below.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

| 2-Fluoro-4-nitroaniline | 369-35-7 | C₆H₅FN₂O₂ | 156.11 | 122-130 | - | - |

| 4-Fluoro-2-nitroaniline | 364-78-3 | C₆H₅FN₂O₂ | 156.11 | 90-94 | - | - |

| 4-Fluoro-3-nitroaniline | 364-76-1 | C₆H₅FN₂O₂ | 156.11 | 94-96 | - | - |

| 2-Fluoro-5-nitroaniline | 369-36-8 | C₆H₅FN₂O₂ | 156.11 | 99-100 | - | - |

| 3-Fluoro-4-nitroaniline | 2369-13-3 | C₆H₅FN₂O₂ | 156.11 | 152-157 | 335.2 | -0.02 |

Key Synthetic Methodologies

The synthesis of fluorinated nitroanilines can be broadly categorized into two main approaches: the nitration of a fluoroaniline precursor or the nucleophilic aromatic substitution of a fluorinated nitrobenzene derivative. The choice of method often depends on the availability of starting materials and the desired isomeric product.

Nitration of Fluoroanilines

A common strategy involves the direct nitration of a fluoroaniline. Due to the activating and ortho-, para-directing nature of the amino group, this reaction often requires careful control of conditions to achieve the desired regioselectivity and to prevent over-nitration or oxidation. Protection of the amino group, typically as an acetamide, is often employed to moderate its reactivity and direct the nitration.

Experimental Protocol: Synthesis of 4-Fluoro-2-nitroaniline from p-Fluoroacetanilide [4]

This method utilizes a microchannel reactor for continuous flow synthesis, offering advantages in terms of safety, efficiency, and scalability.

1. Feed Preparation:

-

Prepare a 20-40% (w/w) solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride. The molar ratio of acetic acid to acetic anhydride can be varied (e.g., 1:1.8 to 1:2.4).

-

Use a 68% aqueous solution of nitric acid. The molar ratio of p-fluoroacetanilide to nitric acid should be in the range of 1:1.0 to 1:1.5.

2. Nitration Reaction:

-

Employ a Corning high-flux continuous flow microchannel reactor.

-

Set the flow rates of the p-fluoroacetanilide solution (40.0-100.0 mL/min) and the nitric acid solution (4.0-30.0 mL/min) to achieve the desired molar ratio.

-

Preheat the reactants before they enter the microchannel reactor.

-

Maintain the reaction temperature between 30-70 °C. The reaction time will be in the range of 50-200 seconds.

3. Hydrolysis and Work-up:

-

The output from the reactor is subjected to hydrolysis at 90-100 °C for 2-4 hours to remove the acetyl protecting group.

-

Cool the reaction mixture in an ice water bath (0-5 °C) with stirring for 30 minutes to precipitate the product.

-

Filter the solid product and wash the filter cake with water until it is weakly acidic or neutral.

-

Further wash the product with petroleum ether.

-

Dry the resulting orange solid to obtain 4-fluoro-2-nitroaniline.

Expected Yield: 83-94%

Nucleophilic Aromatic Substitution (SNAr)

This approach typically involves the reaction of a di-substituted fluoronitrobenzene with an amine source, such as ammonia. The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a suitable leaving group (often another halogen).

Experimental Protocol: Synthesis of 2-Fluoro-4-nitroaniline from 3,4-Difluoronitrobenzene [5]

This procedure is carried out in a pressure vessel.

1. Reaction Setup:

-

In a high-pressure reactor, combine 3,4-difluoronitrobenzene, cuprous oxide (as a catalyst), industrial alcohol (as a solvent), and a 25-29% aqueous ammonia solution.

-

The molar ratio of 3,4-difluoronitrobenzene : cuprous oxide : industrial alcohol : ammonia should be approximately 1 : 0.10-0.12 : 6-10 : 10-15.

2. Reaction Conditions:

-

Heat the mixture to 120-130 °C.

-

Maintain the pressure in the reactor at 1.2-1.8 MPa.

-

Allow the reaction to proceed for 18-20 hours. Monitor the reaction progress using Gas Chromatography (GC).

3. Product Isolation:

-

After the reaction is complete, cool the reactor.

-

Transfer the reaction mixture into water to precipitate the product.

-

Filter the yellow solid, wash it with water, and dry to obtain 2-fluoro-4-nitroaniline.

Below is a diagram illustrating the general synthetic workflow for fluorinated nitroanilines.

Caption: General synthetic routes to fluorinated nitroanilines.

Role in Drug Discovery and Signaling Pathways

Fluorinated nitroanilines are pivotal building blocks in the synthesis of a wide range of biologically active molecules, particularly in the realm of oncology. The presence of the fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2][3] The nitro group, on the other hand, can serve as a handle for further chemical transformations or play a direct role in the mechanism of action, especially in the context of hypoxia-activated prodrugs.[5][6]

As Precursors to Kinase Inhibitors

A significant application of fluorinated nitroanilines is in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. For instance, 4-fluoro-2-methoxy-5-nitroaniline is a key intermediate in the synthesis of Mereletinib, a potent inhibitor of the mutant BRAFV600E kinase, which is implicated in various cancers.[7] Similarly, other fluorinated aniline derivatives are used to construct inhibitors of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in cell proliferation and is often overexpressed in solid tumors.[3][8] The fluorinated aniline moiety often forms a critical part of the pharmacophore that binds to the ATP-binding pocket of the kinase, thereby inhibiting its activity and blocking downstream signaling pathways that promote cancer cell growth and survival.

Below is a conceptual diagram illustrating the role of a fluorinated aniline derivative in the synthesis of an EGFR inhibitor.

Caption: Role of fluorinated anilines in EGFR inhibitor synthesis.

Hypoxia-Activated Prodrugs

The nitroaromatic core of these compounds also makes them suitable candidates for the development of hypoxia-activated prodrugs.[5][6] Solid tumors often contain regions of low oxygen (hypoxia), a condition that is less prevalent in healthy tissues. Certain enzymes present in hypoxic cells can reduce the nitro group of a prodrug to a more reactive species, such as a hydroxylamine or an amine.[5] This bioactivation can unmask a cytotoxic agent that then selectively kills the cancer cells in the hypoxic environment. This targeted approach has the potential to reduce the side effects associated with traditional chemotherapy.

The general mechanism of action for nitroaromatic prodrugs is depicted in the following diagram.

Caption: Mechanism of hypoxia-activated nitroaromatic prodrugs.

Conclusion

Fluorinated nitroanilines represent a fascinating and highly valuable class of chemical compounds. Their history is a testament to the progress of synthetic organic chemistry, and their continued application in drug discovery and materials science underscores their importance. For researchers and professionals in these fields, a thorough understanding of their synthesis, properties, and biological relevance is essential for harnessing their full potential in the development of next-generation technologies and therapies. The strategic use of these fluorinated building blocks will undoubtedly continue to drive innovation and lead to the discovery of novel molecules with enhanced performance and therapeutic benefit.

References

- 1. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

detailed experimental protocol for 5-Fluoro-2-methyl-4-nitroaniline synthesis

For Research Use Only

This document provides a detailed experimental protocol for the synthesis of 5-Fluoro-2-methyl-4-nitroaniline, a key intermediate in the development of various pharmaceuticals and agrochemicals. The described methodology follows a well-established three-step reaction sequence involving the protection of the amino group of the starting material, followed by regioselective nitration and subsequent deprotection.

Introduction

This compound is a substituted aniline derivative containing both a nitro group and a fluorine atom. These functional groups make it a valuable building block in organic synthesis, particularly for the introduction of a fluorinated nitroaromatic moiety. The synthesis protocol outlined below is designed for laboratory-scale preparation and is based on established chemical transformations. To ensure the regioselective introduction of the nitro group at the position para to the amino group and ortho to the methyl group, the amino group of the starting material, 5-fluoro-2-methylaniline, is first protected as an acetamide. This directing group favors the desired substitution pattern during the subsequent electrophilic nitration. The final step involves the acidic hydrolysis of the acetamide to yield the target product.

Experimental Protocol

The synthesis of this compound is performed in three main stages:

-

Protection (Acetylation) of 5-Fluoro-2-methylaniline: The amino group of 5-fluoro-2-methylaniline is protected by acetylation to form N-(5-fluoro-2-methylphenyl)acetamide.

-

Nitration of N-(5-fluoro-2-methylphenyl)acetamide: The protected intermediate is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 4-position.

-

Deprotection (Hydrolysis) of N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide: The acetyl group is removed by acid-catalyzed hydrolysis to yield the final product, this compound.

Step 1: Protection (Acetylation) of 5-Fluoro-2-methylaniline

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 5-fluoro-2-methylaniline in 50 mL of glacial acetic acid.

-

Slowly add 8.2 mL of acetic anhydride to the solution.

-

Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled mixture into 200 mL of ice-cold water with constant stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral to litmus paper.

-

Dry the collected N-(5-fluoro-2-methylphenyl)acetamide in a vacuum oven at 50-60°C.

Step 2: Nitration of N-(5-fluoro-2-methylphenyl)acetamide

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 12.0 g of the dried N-(5-fluoro-2-methylphenyl)acetamide to 30 mL of concentrated sulfuric acid while maintaining the temperature below 20°C using an ice bath. Stir the mixture until all the solid has dissolved.

-

In a separate beaker, prepare the nitrating mixture by slowly adding 3.6 mL of concentrated nitric acid to 6 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the acetanilide solution over a period of 30-45 minutes, ensuring the internal temperature does not rise above 10°C.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

Step 3: Deprotection (Hydrolysis) of N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide

-

Transfer the wet, crude N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide to a 250 mL round-bottom flask.

-

Add a mixture of 50 mL of ethanol and 25 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours. Monitor the completion of the reaction by TLC.

-

Cool the reaction mixture to room temperature and then pour it into 200 mL of cold water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

The following table summarizes the typical quantities of reagents used and the expected product characteristics.

| Step | Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Purity (typical) |

| 1 | 5-Fluoro-2-methylaniline | 125.15 | 10.0 g | 0.080 | N-(5-fluoro-2-methylphenyl)acetamide | 167.18 | 13.4 g | >95% |

| 2 | N-(5-fluoro-2-methylphenyl)acetamide | 167.18 | 12.0 g | 0.072 | N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide | 212.18 | 15.3 g | Crude |

| 3 | N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide | 212.18 | 15.3 g (crude) | 0.072 | This compound | 170.14 | 12.3 g | >98% (after recrystallization) |

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Nitration of 5-Fluoro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the nitration of 5-fluoro-2-methylaniline. This reaction is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocol is designed to ensure high yield and purity of the desired nitro-substituted product.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. The regioselectivity of this reaction on a substituted aniline, such as 5-fluoro-2-methylaniline, is governed by the directing effects of the existing substituents on the aromatic ring. In this case, the methyl group is an ortho-, para-director, the fluorine atom is an ortho-, para-director (though deactivating), and the amino group is a strong ortho-, para-director. However, under the strongly acidic conditions typically used for nitration (e.g., a mixture of nitric and sulfuric acids), the amino group is protonated to form an anilinium ion, which is a meta-director. This directing effect of the anilinium ion is a key consideration in predicting the outcome of the reaction.